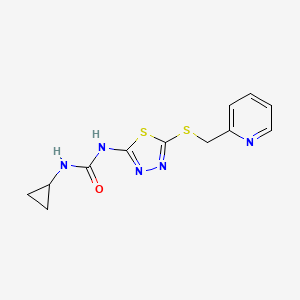

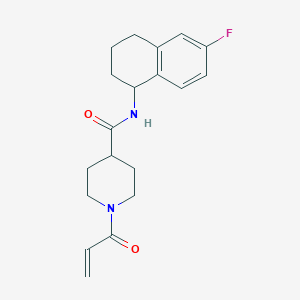

![molecular formula C12H16F3NO B2767546 {[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1095218-31-7](/img/structure/B2767546.png)

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is a chemical compound that has been widely used in scientific research. This compound has been known to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Aplicaciones Científicas De Investigación

Fluorescence Enhancement through N-phenyl Substitutions

The study by Yang, Chiou, and Liau (2002) focuses on the synthesis, structure, and photochemical behavior of various N-phenyl substituted stilbenes, including their fluorescence properties. These compounds demonstrate high fluorescence quantum yields at room temperature due to their planar ground-state geometry and charge-transfer character. This "amino conjugation effect" suggests potential applications in fluorescence-based sensors and imaging technologies, where enhanced fluorescence and photostability are crucial (Yang, Chiou, & Liau, 2002).

Carbomethoxylating Reactivity in Organic Synthesis

Distaso and Quaranta (2004) investigated the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines, catalyzed by group 3 metal triflates. This study illustrates a method for the carbamation of aniline and other aromatic amines, showing the potential of these reactions in synthesizing carbamate derivatives, which are valuable in pharmaceuticals and agrochemicals (Distaso & Quaranta, 2004).

Catalytic Activity in Organic Synthesis

Zeng et al. (2009) reported the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its efficiency as a ligand for transition metal-based catalysts. This research underscores the importance of novel carbenes in catalysis, particularly for the hydroamination of internal alkynes, which broadens the scope of synthesizing nitrogen-containing heterocycles. Such advancements are instrumental in developing new catalytic processes for pharmaceutical and material science applications (Zeng et al., 2009).

Enantioselective Catalysis for Pharmaceutical Synthesis

Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine derivatives. The study highlights the role of molecular structure in achieving high enantioselectivity, crucial for synthesizing enantiomerically pure pharmaceuticals. Understanding the factors affecting enzyme selectivity can guide the design of more efficient biocatalytic processes (Sobolev et al., 2002).

Photophysical Properties of Borondipyrromethene Analogues

Qin et al. (2005) studied the photophysical properties of borondipyrromethene (BODIPY) analogues, focusing on their fluorescence quantum yields and lifetimes in various solvents. The findings are relevant for the development of new fluorescent dyes with specific properties for bioimaging and analytical applications. Modifying the electronic structure of BODIPY analogues can tailor their photophysical behavior for diverse scientific and technological uses (Qin et al., 2005).

Propiedades

IUPAC Name |

1-[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8-4-10(6-16-3)5-9(2)11(8)17-7-12(13,14)15/h4-5,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLIDZHXBCPNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(F)(F)F)C)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)

![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)

![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)

![5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767480.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2767482.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/no-structure.png)